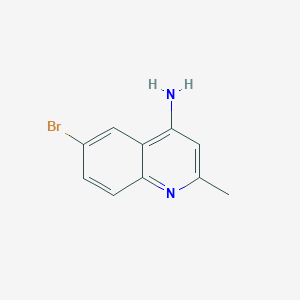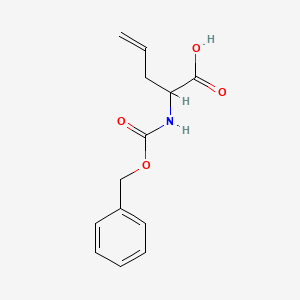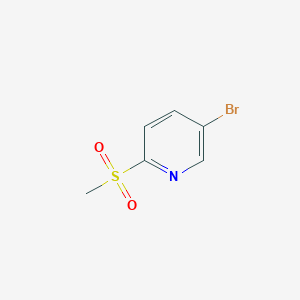
3-溴苯乙酰氯
描述
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest in several papers. For instance, the synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is achieved through a gold-catalyzed reaction using propargylic carboxylates containing halogenated alkynes . Similarly, the synthesis of 3-(dichloroacetyl)chromone from dichloroacetyl chloride suggests a potential route for synthesizing acyl chlorides with halogen substituents . These methods could be adapted for the synthesis of 3-bromophenylacetyl chloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 3-bromophenylacetyl chloride would consist of a bromine atom attached to a phenyl ring, which is further connected to an acetyl chloride group. The papers do not directly analyze the structure of 3-bromophenylacetyl chloride, but studies on similar compounds, such as 4-bromo-4'-hydroxybiphenyl, provide insights into the influence of bromine on the aromatic system . X-ray diffraction techniques used in the analysis of cyclopalladated 2-(4-bromophenyl)pyridine complexes could also be applicable for determining the crystal structure of 3-bromophenylacetyl chloride .
Chemical Reactions Analysis
The reactivity of halogenated compounds is highlighted in several papers. For example, 1-bromo/chloro-2-carboxy-1,3-dienes participate in Diels-Alder and cross-coupling reactions , indicating that 3-bromophenylacetyl chloride could also undergo similar reactions. The synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization suggests that bromine-containing compounds can be intermediates in the formation of heterocycles . This reactivity could be relevant for the chemical transformations involving 3-bromophenylacetyl chloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromophenylacetyl chloride can be inferred from related compounds. The presence of a bromine atom is likely to increase the molecular weight and influence the boiling point and density of the compound. The reactivity of the acyl chloride group towards nucleophiles is a significant chemical property, as seen in the synthesis of 3-acetyl-4-hydroxycoumarins . The papers do not provide specific data on the physical properties of 3-bromophenylacetyl chloride, but the general trends observed in halogenated acyl chlorides can be extrapolated.
科学研究应用
环境应用
酚类化合物的预富集:与3-溴苯乙酰氯相关的化合物在环境科学中被使用。例如,十六烷基三甲基溴化铵(CTAB)包被的磁性纳米颗粒已被用于从环境水样品中吸附酚类化合物。这些纳米颗粒通过疏水和静电相互作用保留分析物,突显了它们在环境清理和监测中的潜力(Zhao, Shi, Cai, & Mou, 2008)。
水处理中的氧化:与3-溴苯乙酰氯密切相关的溴酚的研究表明它们在水处理过程中的反应性,如紫外线/过硫酸盐(PDS)和紫外线/过氧化氢(H2O2)。这些过程对于从水中去除有害化合物至关重要,从而预防环境污染(Luo, Gao, Wu, Jiang, Liu, Zhou, & Ma, 2019)。
安全和危害
3-Bromophenylacetyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . In case of skin contact, immediate medical attention is required . If inhaled, the victim should be moved to fresh air and given artificial respiration if necessary .
未来方向
While specific future directions for 3-Bromophenylacetyl chloride are not mentioned in the available resources, research in the field of organic synthesis is continuously evolving. New methods for the synthesis and application of similar compounds are being developed, which could potentially include 3-Bromophenylacetyl chloride .
属性
IUPAC Name |
2-(3-bromophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKQZCVLSJIRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541969 | |
| Record name | (3-Bromophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98288-51-8 | |
| Record name | (3-Bromophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromophenyl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)








